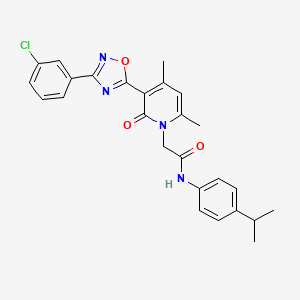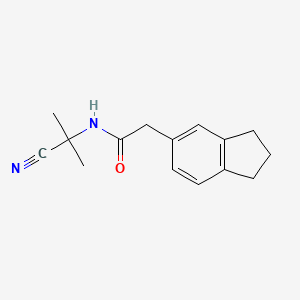
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic regulators that control gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for cancer and other diseases.
Mécanisme D'action
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide works by binding to the bromodomains of BET proteins, which prevents them from interacting with acetylated histones and other transcriptional regulators. This leads to the downregulation of genes that are regulated by BET proteins, including oncogenes and inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including decreased tumor growth, increased apoptosis, and decreased inflammation. In preclinical models of cancer, this compound has been shown to inhibit the growth of various types of tumors, including hematological malignancies and solid tumors. In addition, this compound has been shown to induce apoptosis in cancer cells, which leads to their death. Finally, this compound has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, which suggests that it may have potential as a therapy for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide for lab experiments is its specificity for BET proteins, which makes it a useful tool for studying the role of these proteins in various diseases. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low potency compared to other BET inhibitors, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents, such as chemotherapy or immunotherapy. Another area of interest is the study of this compound in other diseases, such as autoimmune diseases and neurological disorders. Finally, further research is needed to understand the molecular mechanisms underlying the effects of this compound on BET proteins and gene expression.
Méthodes De Synthèse
The synthesis of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The process starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then coupled with 2-bromoacetyl cyanide to form this compound. The final product is obtained after several purification steps, including chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been extensively studied in preclinical models of cancer, inflammation, and other diseases. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and their inhibition by this compound leads to decreased tumor growth and increased sensitivity to chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,10-16)17-14(18)9-11-6-7-12-4-3-5-13(12)8-11/h6-8H,3-5,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDUMSWXQHNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
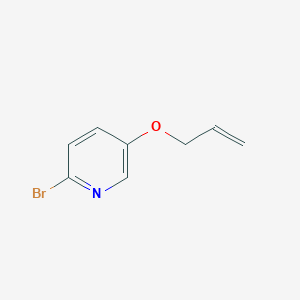
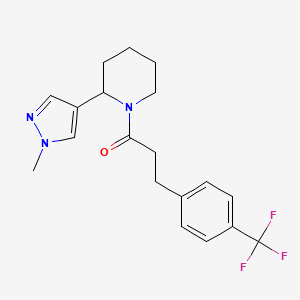
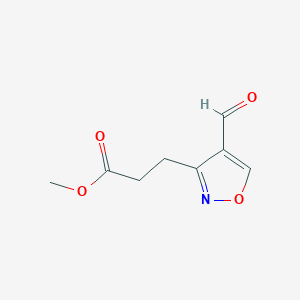
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)
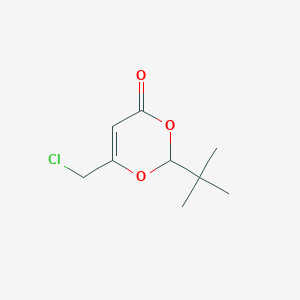
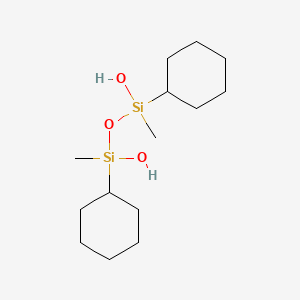
![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)
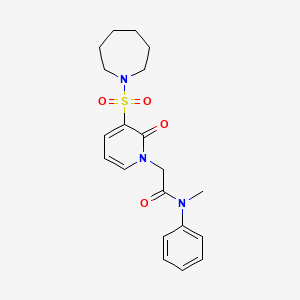
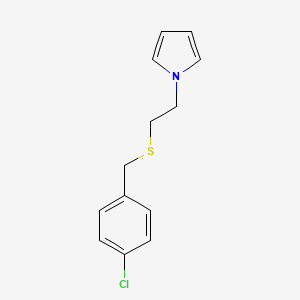
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)
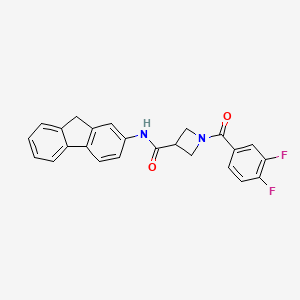
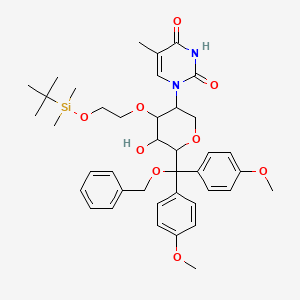
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)
